molecular formula C12H8N2O2S2 B406383 3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B406383
M. Wt: 276.3g/mol
InChI Key: IAGUPNLOYMTQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes both thiazolidine and indole moieties

Preparation Methods

The synthesis of 3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-4-oxo-2-thioxo-thiazolidine with indole-2-one under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine and indole moieties can interact with active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other thiazolidine and indole derivatives. Compared to these compounds, 3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combined structure, which may confer distinct chemical and biological properties. Examples of similar compounds include:

  • Thiazolidine-2,4-dione
  • Indole-2-one
  • 3-Methyl-4-oxo-thiazolidine derivatives

Properties

Molecular Formula

C12H8N2O2S2

Molecular Weight

276.3g/mol

IUPAC Name

3-(4-hydroxy-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one

InChI

InChI=1S/C12H8N2O2S2/c1-14-11(16)9(18-12(14)17)8-6-4-2-3-5-7(6)13-10(8)15/h2-5,16H,1H3

InChI Key

IAGUPNLOYMTQGT-UHFFFAOYSA-N

SMILES

CN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O

Canonical SMILES

CN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O

Origin of Product

United States

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